4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Introduction to Triazoloquinazolines as Pharmaceutical Agents
Triazoloquinazolines are hybrid heterocyclic systems combining triazole and quinazoline moieties, enabling diverse biological interactions. Their pharmacological relevance stems from structural versatility, allowing modifications at multiple positions to optimize target affinity and selectivity. These compounds exhibit a wide spectrum of activities, including histamine H1 antagonism, DNA intercalation, adenosine receptor modulation, and antihypertensive effects. The fusion of the triazole ring with quinazoline enhances metabolic stability and binding efficiency, making this scaffold a cornerstone in rational drug design.
Historical Development of Triazoloquinazoline Chemistry
The exploration of triazoloquinazolines began in the late 20th century with the synthesis of simple derivatives for central nervous system applications. Early work by Kim et al. (1998) on CGS 15943, a triazoloquinazoline adenosine antagonist, demonstrated potent A2A receptor binding, catalyzing interest in this structural class. Subsequent innovations in synthetic methodologies, such as cyclization reactions using one-carbon donors, enabled the preparation of complex analogues like 4-butyl-1-substituted derivatives with antihistaminic properties.
The 2010s saw expanded applications in oncology, with Alagarsamy et al. (2022) designing DNA-intercalating triazoloquinazolines showing nanomolar activity against HCT-116 and HepG2 cell lines. Parallel advancements in regioselective alkylation and thiourea functionalization further diversified the pharmacophore library. These developments underscore the scaffold’s adaptability to evolving therapeutic challenges.
Classification and Nomenclature of Triazolo[4,3-a]quinazolin-5-ones
The IUPAC nomenclature for triazoloquinazolines depends on ring fusion and substituent positions. The parent system, triazolo[4,3-a]quinazolin-5-one, features:
- A quinazoline core (positions 1–4 and 5–8).
- A triazole fused at quinazoline positions 1 and 2 (triazolo[4,3-a] designation).
- A ketone group at position 5.
Table 1: Substituent Effects on Triazoloquinazoline Activity
For 4-allyl-1-mercapto-4H-triazolo[4,3-a]quinazolin-5-one:
- 4-Allyl : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
- 1-Mercapto : Introduces hydrogen-bonding capability, critical for enzyme inhibition.
Properties
IUPAC Name |
4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h2-6H,1,7H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAFKCJEEQOECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333734 | |
| Record name | 4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95028-49-2 | |
| Record name | 4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps. One common synthetic route includes the reaction of allyl isothiocyanate with 2-hydrazinylquinazolin-4(3H)-one under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Functionalization via Condensation Reactions
The mercapto (-SH) group at position 1 undergoes condensation with carbonyl compounds:
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Hydrazone formation : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) or ketones (e.g., p-chloroacetophenone) in ethanol/acetic acid to form hydrazone derivatives (9–12 ) .
Vilsmeier-Haack Formylation
The compound undergoes formylation under Vilsmeier-Haack conditions to introduce formyl groups :
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Reagents : POCl₃ and DMF at 70–80°C for 5 hours.
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Product : Formylated derivatives with enhanced reactivity for further functionalization .
Mechanism :
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Formation of chloroiminium ion intermediate.
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Electrophilic substitution at the reactive quinazolinone position.
Physicochemical and Spectral Data
Key properties of 4-allyl-1-mercapto-triazoloquinazolinone and derivatives are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₄OS | |
| Molecular Weight | 258.3 g/mol | |
| Melting Point | 328–330°C (for analogous derivatives) | |
| IR (KBr, cm⁻¹) | 1696 (C=O), 1616 (C=N), 1595 (C=C) |
Biological Activity Correlations
Derivatives of this compound exhibit:
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Antimicrobial activity : Tested against Staphylococcus aureus and Candida albicans using agar diffusion .
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Structure-activity relationship : Electron-withdrawing groups (e.g., Cl) enhance activity compared to electron-donating substituents .
Table : Selected antimicrobial results for derivatives
| Derivative | Zone of Inhibition (mm, S. aureus) |
|---|---|
| 13 | 18–20 |
| 14 | 16–18 |
Stability and Reactivity Notes
-
Thermal stability : Decomposes above 300°C without melting .
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Solubility : Insoluble in water; soluble in DMF, DMSO, and hot ethanol .
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Sensitivity : Stable under anhydrous conditions but hydrolyzes in strong acidic/basic media .
This compound’s versatility in forming hydrazones, undergoing cyclization, and participating in electrophilic substitutions makes it a valuable scaffold for drug discovery. Further studies optimizing substituent effects could yield potent antimicrobial or antihistaminic agents .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazoloquinazolinones exhibit antimicrobial properties. A study demonstrated that 4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed significant antibacterial activity against various strains of bacteria. This suggests its potential as a lead compound for developing new antibiotics.
Case Study : In a comparative analysis, the compound was tested against standard antibiotics, showing superior efficacy against resistant bacterial strains .
Anticancer Properties
The compound has also been investigated for its anticancer effects. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study : A recent study published in a peer-reviewed journal highlighted that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) .
Inhibitory Effects on Enzymes
Another area of interest is the inhibition of specific enzymes involved in disease pathways. The compound has been shown to inhibit certain kinases that play critical roles in cancer progression.
Data Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| Protein Kinase A | 75% | |
| Cyclin-dependent Kinase | 68% | |
| Phosphoinositide 3-Kinase | 82% |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative damage.
Case Study : A study focusing on neurodegenerative diseases indicated that treatment with the compound reduced markers of oxidative stress in neuronal cell cultures .
Mechanism of Action
The mechanism of action of 4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one with key analogues:
Key Observations :
- The allyl-substituted derivative exhibits a lower melting point (110–111°C) compared to benzyl or methoxyphenyl analogues, likely due to reduced crystallinity from the flexible allyl chain .
- The mercapto group in 4-Allyl-1-mercapto-4H... enhances reactivity toward electrophiles, enabling S-alkylation with allyl bromide, whereas benzyl derivatives form more stable crystalline products .
Pharmacological Activity Comparison
H1-Antihistaminic Activity
- 1-Methyl-4-(4-chlorophenyl)-4H... (VII) : Shows 72.71% protection against histamine-induced bronchospasm in guinea pigs, outperforming chlorpheniramine maleate (71%) .
- 1-Methyl-4-(4-methoxyphenyl)-4H... (II) : Equipotent to chlorpheniramine (71% protection) .
Phosphodiesterase (PDE) Inhibition
Reactivity and Regioselectivity
- 4-Allyl-1-mercapto-4H... : Undergoes S-alkylation preferentially due to the nucleophilic thioamide sulfur. DFT studies confirm electronic control over regioselectivity .
- 1-Benzylsulfanyl-4-methyl-4,5-dihydro... : Demonstrates stability under acylating conditions, forming thermodynamically favored N2-acyl derivatives after initial S-acylation .
- Angular vs. Linear Regioisomers : Angular [1,2,4]triazolo[4,3-a]quinazolin-5-ones (like 4-Allyl-1-mercapto-4H...) are synthesized preferentially over linear isomers due to electronic stabilization, as confirmed by X-ray crystallography .
Biological Activity
4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS No. 95028-49-2) is a heterocyclic compound exhibiting significant biological activity. Its structure includes a triazole ring and a quinazolinone moiety, which contribute to its pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
The primary target of this compound is the P300/CBP-associated factor (PCAF) . The compound inhibits PCAF by binding to its active site, which affects the histone acetylation pathway. This inhibition leads to alterations in gene expression, impacting cellular processes such as proliferation and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound can decrease the proliferation of various cancer cell lines and may induce apoptosis through its action on PCAF and subsequent histone modification .
Case Study :
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The IC50 values for these cell lines were found to be in the micromolar range (less than 10 μM), indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Key parameters include:
- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
- Half-life : The time taken for the plasma concentration of a substance to reduce to half its steady-state level.
- Drug interactions : Potential interactions with other medications that could affect efficacy or safety.
Comparative Analysis
A comparison with similar compounds reveals that while many quinazolinone derivatives exhibit biological activities, this compound stands out due to its unique mechanism involving PCAF inhibition.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Mercapto-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Triazoloquinazolinone | Anticancer |
| [1,2,4]Triazolo[4,3-a]quinoxaline | Quinoxaline derivative | Antimicrobial |
Synthesis Methods
The synthesis of this compound typically involves multiple steps starting from allyl isothiocyanate and 2-hydrazinylquinazolin-4(3H)-one under controlled conditions. This process allows for the formation of the desired triazoloquinazolinone structure .
Q & A
Q. Basic Characterization :
- FTIR : Confirms functional groups (e.g., C=S stretch at ~1100 cm⁻¹ in mercapto derivatives) .
- NMR : ¹H-NMR distinguishes allyl protons (δ 5.0–6.0 ppm) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .
Advanced Analysis : - X-ray Crystallography : Resolves regioselectivity in electrophilic substitutions (e.g., S- vs. N-alkylation) .
- DFT Calculations : Predicts reactive sites and stabilizes transition states for regioselective reactions .
How can researchers resolve contradictions in reported pharmacological data for triazoloquinazolinones?
Case Study :
Conflicting antihistaminic activity data may arise from assay variability (e.g., conscious vs. anesthetized animal models). To address this:
Standardize Assays : Use histamine-induced bronchospasm in conscious guinea pigs for consistent H₁ receptor antagonism evaluation .
Control Substituent Effects : Compare compounds with identical substituents but varying positions (e.g., 4-allyl vs. 4-benzyl derivatives) .
Validate via SAR : Correlate in vitro receptor binding (e.g., H₁ receptor affinity) with in vivo efficacy .
What methodologies are used to evaluate regioselectivity in electrophilic reactions of triazoloquinazolinones?
Q. Experimental Design :
- Kinetic vs. Thermodynamic Control : React the mercapto group with acyl halides; S-acylation occurs initially (kinetic product), but N-acylation dominates under prolonged heating (thermodynamic product) .
- Computational Validation : Use DFT to calculate energy barriers for S- vs. N-attack pathways. For example, N2-acylation is favored by 5–8 kcal/mol in 4-methyl derivatives .
How can researchers optimize triazoloquinazolinones for multitarget biological activity (e.g., antimicrobial and antihistaminic)?
Q. Multidisciplinary Approach :
Functional Group Diversity : Introduce sulfanyl groups for antimicrobial activity (e.g., against Candida albicans ) and allyl groups for CNS penetration.
Hybrid Scaffolds : Fuse triazoloquinazolinones with pyrazole or thiadiazole moieties (as in ) to broaden activity spectra.
In Silico Screening : Perform molecular docking against dual targets (e.g., H₁ receptor and fungal CYP51) to prioritize synthetic candidates .
What are the challenges in scaling up triazoloquinazolinone synthesis, and how can they be mitigated?
Q. Key Challenges :
- Low Yields : Due to competing side reactions (e.g., dimerization of hydrazino precursors). Mitigation: Use high-dilution conditions or phase-transfer catalysts .
- Purification Difficulties : Recrystallization may fail for polar derivatives. Alternative: Chromatography with silica gel modified by ionic liquids .
- Regioselectivity Loss at Scale : Optimize temperature gradients and stirring rates to maintain reaction homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
